Product packaging for Amino(4-propoxyphenyl)acetic acid(Cat. No.:CAS No. 500695-51-2)

Amino(4-propoxyphenyl)acetic acid

Cat. No.: B112687
CAS No.: 500695-51-2
M. Wt: 209.24 g/mol
InChI Key: PNNHCNMXTBGHJY-UHFFFAOYSA-N
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Description

Rationale for Advanced Chemical and Biochemical Investigation

The motivation for a deeper scientific inquiry into Amino(4-propoxyphenyl)acetic acid stems from the established significance of its core structures in the development of bioactive compounds.

Significance of the Phenylacetic Acid Scaffold in Bioactive Molecules

The phenylacetic acid motif is a well-established pharmacophore found in numerous compounds with a wide array of biological activities. youtube.comwikipedia.org Phenylacetic acid itself is a natural product found in plants and is a catabolite of phenylalanine in humans. wikipedia.org

Derivatives of phenylacetic acid have been investigated for various therapeutic applications, including:

Anti-inflammatory agents: Substituted phenylacetic acids have shown potential as anti-inflammatory drugs.

Antimicrobial agents: Phenylacetic acid and its derivatives have demonstrated antibacterial and antifungal properties. nih.gov

Enzyme inhibitors: Modified phenylacetic acids have been synthesized and evaluated as inhibitors for enzymes like aldose reductase. nih.gov

The versatility of the phenylacetic acid scaffold makes it a valuable starting point for the design and synthesis of new therapeutic agents.

Strategic Value of the Amino Group for Chemical Derivatization

The amino group of this compound is a critical handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. The derivatization of amino acids is a fundamental strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships. nih.gov

Common derivatization strategies for the amino group include:

Acylation: Reaction with carboxylic acids or their derivatives to form amides. This is a common method for creating peptide bonds and other amide-containing structures.

Alkylation: Introduction of alkyl groups to the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. Aryl(sulfonyl)amino groups can act as good leaving groups in certain reactions. acs.org

Formation of Schiff bases: Reaction with aldehydes or ketones.

These derivatization techniques allow chemists to systematically modify the structure of this compound to explore its potential in various applications, from drug discovery to materials science. science.govsigmaaldrich.comresearchgate.net The ability to readily modify the amino group makes this compound a valuable and versatile tool for chemical and biological research. waters.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B112687 Amino(4-propoxyphenyl)acetic acid CAS No. 500695-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNHCNMXTBGHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402875
Record name amino(4-propoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500695-51-2
Record name amino(4-propoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Amino 4 Propoxyphenyl Acetic Acid

Retrosynthetic Analysis for Amino(4-propoxyphenyl)acetic Acid

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking key bonds, known as disconnections, and converting functional groups (Functional Group Interconversion, FGI) to reveal plausible synthetic routes.

Disconnection Strategies for Alpha-Amino Acid Synthesis

The core structure of this compound is an α-amino acid. Several general disconnection strategies are applicable to this class of compounds. The most common approaches involve disconnections at the α-carbon.

A primary strategy is the one-group C-N and C-C disconnection , which points toward the Strecker synthesis. In this approach, the bond between the α-carbon and the nitrogen of the amino group, as well as the bond between the α-carbon and the carboxyl carbon, are conceptually broken. This leads to synthons representing an aldehyde, ammonia (B1221849), and a cyanide source.

Another general method is the Gabriel synthesis , which involves the disconnection of the C-N bond, leading to a halide precursor and a phthalimide (B116566) anion. The malonic ester synthesis provides another route, where disconnections of the C-N and one C-C bond of the carboxyl group suggest an α-halogenated malonic ester derivative as a key intermediate.

For the specific target, this compound, the disconnection approach based on the Strecker synthesis is particularly direct.

Disconnection StrategyKey Bond(s) BrokenResulting Precursor Type
Strecker Synthesis Cα-N and Cα-COOH (via CN)Aldehyde, Ammonia, Cyanide
Gabriel Synthesis Cα-Nα-Haloester, Phthalimide
Malonic Ester Synthesis Cα-N and Cα-COORHalogenated Malonic Ester

Precursor Identification for the 4-Propoxyphenyl Moiety

The 4-propoxyphenyl group is a key feature of the target molecule. Its retrosynthesis requires the formation of an ether linkage. The most logical disconnection is the C-O bond of the propyl ether.

This disconnection leads to two precursor molecules:

A phenol (B47542) derivative, specifically 4-hydroxybenzaldehyde (B117250) .

A propyl-containing electrophile, such as 1-bromopropane or propyl iodide.

The forward reaction, a Williamson ether synthesis, would involve the alkylation of the hydroxyl group of 4-hydroxybenzaldehyde with the propyl halide in the presence of a base like potassium carbonate. ukm.my This synthesis yields 4-propoxybenzaldehyde (B1265824) , the crucial aldehyde precursor needed for the Strecker synthesis of the final amino acid. ukm.mysigmaaldrich.cominnospk.com

Functional Group Interconversion (FGI) Strategies in Retrosynthesis

Functional Group Interconversion (FGI) is essential for simplifying the retrosynthetic analysis by relating the target functional groups to more synthetically accessible ones. google.com

In the context of this compound, two key FGIs are considered:

Carboxylic Acid from Nitrile : The carboxylic acid group of the amino acid is retrosynthetically converted to a nitrile group (-COOH ⇒ -CN). This is a key step in the Strecker synthesis pathway, where the nitrile is an intermediate that is hydrolyzed in the final step to form the carboxylic acid. numberanalytics.com

Amino Group from Imine : The α-amino group is introduced via an imine intermediate. The imine is formed in situ from the reaction of an aldehyde (4-propoxybenzaldehyde) and ammonia. numberanalytics.com This avoids having to handle a more complex, pre-functionalized amine precursor.

These FGI strategies simplify the synthesis down to the assembly of the α-aminonitrile from the aldehyde, ammonia, and cyanide, which is a well-established and efficient reaction. numberanalytics.com

Forward Synthesis Pathways

Based on the retrosynthetic analysis, the forward synthesis can be designed. The Strecker synthesis provides a direct route to the racemic form of this compound, which can be followed by methods to obtain the chiral compound.

Strecker Synthesis and its Variants for Aryl-Amino Acid Formation

The Strecker synthesis is a versatile and historically significant method for producing α-amino acids. numberanalytics.com The synthesis of this compound via this method proceeds in two main steps:

Formation of the α-Aminonitrile : The key aldehyde precursor, 4-propoxybenzaldehyde , is reacted with ammonia (NH₃) and a source of cyanide, typically potassium cyanide (KCN) or hydrogen cyanide (HCN). The aldehyde and ammonia first condense to form an imine, which is then attacked by the cyanide nucleophile to produce the α-aminonitrile intermediate: amino(4-propoxyphenyl)acetonitrile . numberanalytics.comlibretexts.org

Hydrolysis to the Amino Acid : The resulting aminonitrile is then subjected to hydrolysis under acidic or basic conditions. Typically, heating with a strong aqueous acid like hydrochloric acid (HCl) converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, racemic This compound . libretexts.org

StepReactantsIntermediate/Product
1 4-Propoxybenzaldehyde, Ammonia (NH₃), Potassium Cyanide (KCN)Amino(4-propoxyphenyl)acetonitrile
2 Amino(4-propoxyphenyl)acetonitrile, Aqueous Acid (e.g., HCl)(±)-Amino(4-propoxyphenyl)acetic acid

This method is highly effective for producing racemic mixtures of α-aryl amino acids.

Asymmetric Synthesis Approaches to Chiral this compound

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for biological applications. Several strategies can be employed. nih.govnih.govacs.org

Use of Chiral Auxiliaries : This approach modifies the Strecker synthesis by replacing ammonia with a chiral amine, known as a chiral auxiliary (e.g., (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine). acs.orgnih.govnih.gov The reaction with 4-propoxybenzaldehyde and cyanide generates a mixture of diastereomeric α-aminonitriles. Because diastereomers have different physical properties, they can be separated (often by crystallization). Subsequent cleavage of the chiral auxiliary from the separated diastereomer yields the desired enantiomerically pure amino acid. acs.orgnih.gov

Catalytic Asymmetric Synthesis : This modern approach uses a chiral catalyst to control the stereochemistry of the reaction. For a Strecker-type synthesis, a chiral Lewis acid or organocatalyst can be used to facilitate the enantioselective addition of cyanide to the imine formed from 4-propoxybenzaldehyde. acs.orgmdpi.com This method is highly efficient as only a small amount of the chiral catalyst is needed to produce large quantities of the enantioenriched product.

Enzymatic Resolution : An alternative to asymmetric synthesis is the resolution of the racemic mixture produced by the standard Strecker synthesis. This involves using an enzyme, such as an aminoacylase, that selectively acts on one enantiomer of a derivatized amino acid. google.comoup.comtandfonline.com For example, the racemic amino acid can be acylated, and then treated with an L-aminoacylase. The enzyme will hydrolyze the acyl group from only the L-enantiomer, leaving the D-enantiomer acylated. The resulting free L-amino acid and the acylated D-amino acid can then be easily separated due to their different chemical properties. libretexts.org

ApproachPrincipleAdvantages
Chiral Auxiliary Stoichiometric use of a chiral molecule to create separable diastereomers. acs.orgReliable, often high diastereoselectivity. nih.gov
Catalytic Asymmetric Synthesis A substoichiometric amount of a chiral catalyst directs the formation of one enantiomer. acs.orgHighly atom-economical, scalable. nih.gov
Enzymatic Resolution An enzyme selectively modifies one enantiomer in a racemic mixture for separation. High enantioselectivity, mild reaction conditions. oup.com

Enzymatic Synthesis and Resolution Techniques for Enantiopure Compounds

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. For chiral molecules like this compound, enzymatic methods offer a highly selective and efficient route to obtaining the desired single enantiomer. These biocatalytic approaches can be broadly categorized into two strategies: direct asymmetric synthesis and the resolution of racemic mixtures.

Enzymatic kinetic resolution is a widely employed technique that leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are a common class of enzymes used for this purpose. For instance, lipases such as Candida antarctica lipase (B570770) A (CLEA) have demonstrated high enantioselectivity in the resolution of racemic compounds structurally related to this compound. researchgate.net In a typical resolution process, a racemic mixture of an ester derivative of the amino acid would be subjected to hydrolysis by the lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by conventional chemical methods.

Another powerful enzymatic method is asymmetric reductive amination. This process can, in principle, be used to synthesize a chiral amine from a ketone precursor. researchgate.net For this compound, this would involve the enzymatic amination of the corresponding α-keto acid, 4-propoxy-phenylglyoxylic acid, using imine reductases (IREDs) or other amine dehydrogenases. researchgate.net These enzymes, often used with enantiocomplementary pairs, can produce either the (R)- or (S)-amino acid with very high enantiomeric excess (ee). researchgate.netnih.gov

The enantioselective hydrolysis of amino acid esters can also be achieved using artificial enzymes or biomimetic catalysts. For example, copper(II) complexes with modified cyclodextrins have been shown to catalyze the hydrolytic kinetic resolution of various N-protected amino acid esters with significant enantioselectivity. nih.gov These systems mimic the active sites of metalloenzymes and operate through a cooperative mechanism involving the metal ion and the chiral cavities of the cyclodextrins. nih.gov

Table 1: Comparison of Enzymatic Techniques for Enantiopure Synthesis

TechniquePrincipleKey Enzymes/CatalystsAdvantages
Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemic mixture.Lipases (Candida antarctica, Candida rugosa), ProteasesHigh enantioselectivity, commercially available enzymes. researchgate.net
Asymmetric Reductive Amination Direct conversion of a prochiral ketone to a chiral amine.Imine Reductases (IREDs), Amine DehydrogenasesHigh theoretical yield (100%), high enantiomeric excess. researchgate.net
Enantioselective Hydrolysis Selective hydrolysis of one enantiomer of a racemic ester.Artificial Metalloenzymes (e.g., Cu(II)-cyclodextrin complexes)Mimics natural enzymes, operates under mild conditions. nih.gov

Alkylation and Acylation Reactions in Amino Acid Derivatization

The amino and carboxylic acid groups of this compound, along with its aromatic ring, provide multiple sites for derivatization through alkylation and acylation reactions. These transformations are fundamental for creating analogues with modified properties.

Alkylation Reactions: Alkylation can occur at the nitrogen atom of the amino group or the α-carbon. The direct enantioselective α-alkylation of arylacetic acids, a class to which this compound belongs, can be achieved using chiral lithium amides as traceless auxiliaries. This method allows for the introduction of various alkyl groups at the α-position with high enantioselectivity (ee). nih.gov For instance, alkylation of arylacetic acids with different alkyl halides in the presence of a chiral lithium amide can yield products with ee values often exceeding 90%. nih.gov

Solid-phase synthesis offers a robust method for the N-alkylation of amino acids. In this approach, an amino acid is first immobilized on a resin support. The nitrogen atom can then be alkylated using reagents like α-bromoesters. This technique is particularly useful in combinatorial chemistry for generating libraries of N-substituted amino acids. The synthesis of quaternary α-amino acids, which contain two substituents on the α-carbon, can be accomplished through the asymmetric alkylation of a chiral imine derivative of an amino acid like alanine. nih.govharvard.edu

Acylation Reactions: Acylation primarily targets the amino group, forming an amide bond. This is a common reaction for protecting the amino group during synthesis or for creating peptide bonds. Acetic anhydride (B1165640) is a frequently used reagent for the acetylation of amines. youtube.comquora.com The reaction is often efficient and can proceed without a catalyst, although a base may be added to neutralize the carboxylic acid byproduct. youtube.comyoutube.com The acylation of an amino group with an anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate and subsequent elimination of a carboxylate leaving group. youtube.com

Besides simple anhydrides, a variety of other acylating agents can be employed, including acyl chlorides and activated esters. The choice of reagent depends on the desired reactivity and the tolerance of other functional groups in the molecule. youtube.com The Friedel-Crafts acylation is another relevant transformation, which involves the acylation of the aromatic ring. Using an acid catalyst, an acyl group can be introduced onto the benzene (B151609) ring of this compound, although the position of substitution would be directed by the existing alkoxy and aminoacetic acid groups. pearson.com

Esterification and Hydrolysis Processes in Carboxylic Acid Chemistry

The carboxylic acid moiety of this compound is a key functional group that readily undergoes esterification and its reverse reaction, hydrolysis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. youtube.comyoutube.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pearson.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol is used. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. pearson.com

Alternatively, esters can be synthesized under milder conditions from more reactive carboxylic acid derivatives like acyl chlorides or anhydrides by reacting them with an alcohol. youtube.com Another method involves the SN2 reaction of a carboxylate salt with an alkyl halide. youtube.com

Hydrolysis: Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. youtube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. The hydrolysis of α-amino acid esters can be significantly accelerated when the ester is part of a metal complex, for example, with copper(II). nih.govresearchgate.net The metal ion can coordinate to the amino group and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the attack by hydroxide. This catalytic effect can lead to rate enhancements of several orders of magnitude compared to the hydrolysis of the free ester. nih.gov As mentioned previously, this process can also be made enantioselective. nih.gov

Table 2: Key Reactions of the Carboxylic Acid Group

ReactionReagentsCatalystKey Features
Fischer Esterification Alcohol (R'-OH)Strong Acid (e.g., H₂SO₄)Equilibrium reaction; requires removal of water or excess alcohol. youtube.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification) Strong Base (e.g., NaOH)NoneIrreversible; forms a carboxylate salt. youtube.com
Metal-Complex-Catalyzed Hydrolysis Hydroxide Ion (OH⁻)Metal Complexes (e.g., Cu(II))Significant rate enhancement compared to uncatalyzed reaction. nih.gov

Optimization of Synthetic Routes

The commercial viability and practical application of complex molecules like this compound and its derivatives depend heavily on the optimization of their synthetic routes. This involves maximizing yield and efficiency while minimizing cost and environmental impact.

Reaction Condition Tuning and Catalysis in Complex Organic Synthesis

Fine-tuning reaction conditions is a crucial aspect of optimizing any synthetic route. This includes adjusting temperature, pressure, solvent, and the concentration of reactants and catalysts. Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be too slow or unselective.

The development of novel catalyst materials is a key driver of innovation. For instance, in the chemocatalytic production of amino acids, ruthenium nanoparticles supported on carbon nanotubes (Ru/CNT) have been identified as exceptionally efficient catalysts for the amination of α-hydroxyl acids. pnas.org The choice of catalyst support, such as TiO₂, can also play a significant role by dispersing the active component, increasing the number of active sites, and enhancing resistance to poisoning. mdpi.com

In photoredox catalysis, a rapidly developing field, reaction conditions such as the choice of photocatalyst, the wavelength of light used, and the catalyst loading can have a substantial impact on reaction efficiency. chemrxiv.orgnih.gov Optimizing these parameters can dramatically reduce reaction times and improve yields. For example, matching the LED wavelength to the absorption maximum of the photocatalyst can significantly accelerate the reaction. princeton.edu The composition of the catalyst itself, such as the ratio of different metals in a bimetallic catalyst, is also a critical variable that is tuned to maximize activity and selectivity for the desired product. mdpi.com

Derivatization Chemistry of this compound

Derivatization involves chemically modifying a compound to produce a new one with different properties, often for the purpose of analysis or to create analogues with specific biological activities. This compound can be derivatized at its amino group, its carboxylic acid group, or its aromatic ring.

A major application of derivatization for amino acids is in their analysis by chromatography. Because many amino acids are polar and may lack a strong chromophore, they are often converted into derivatives that are more easily separated and detected. Pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

Several reagents are widely used for this purpose:

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This method is fast and sensitive. chromatographyonline.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable derivatives that can be detected by UV or fluorescence. A drawback is potential interference from its hydrolysis byproduct. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with amino acids to form very stable derivatives with minimal interference from byproducts, suitable for both UV and fluorescence detection. creative-proteomics.comwaters.com

Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, but the procedure can be complex and the reagent is toxic. creative-proteomics.com

Diethyl ethoxymethylenemalonate (DEEMM): This reagent can be used to derivatize amino compounds, and the resulting products can be targeted in mass spectrometry using a neutral loss scan mode. nih.gov

The derivatization reaction conditions, particularly pH, are critical for achieving complete and reproducible derivatization. For example, the AQC method requires a buffered pH between 8.2 and 10.1 for complete reaction. waters.com These derivatization techniques are essential tools for the quantitative and qualitative analysis of this compound in various matrices.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

ReagentAbbreviationTarget GroupDetection MethodKey Characteristics
o-PhthaldialdehydeOPAPrimary AminesFluorescenceRapid reaction, high sensitivity. chromatographyonline.com
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary & Secondary AminesUV, FluorescenceStable derivatives, potential for byproduct interference. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl CarbamateAQCPrimary & Secondary AminesUV, FluorescenceStable derivatives, minimal interference. creative-proteomics.comwaters.com
Phenyl IsothiocyanatePITCPrimary & Secondary AminesUVStable derivatives, complex procedure, toxic reagent. creative-proteomics.com
Diethyl ethoxymethylenemalonateDEEMMAmino CompoundsMass Spectrometry (Neutral Loss Scan)Allows for targeted profiling of amino compounds. nih.gov

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new chemical linkages and altering the physicochemical properties of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This reaction involves heating the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. pearson.com For example, reacting this compound with various alcohols would yield the corresponding esters. Nanoclay minerals, such as cation-exchanged montmorillonite, can also serve as eco-friendly, heterogeneous catalysts for the esterification of related phenylacetic acids. nih.gov

Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. Direct condensation of the carboxylic acid and amine requires high temperatures (often above 180°C) to overcome the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov More commonly, the carboxylic acid is first activated using a coupling reagent. Agents like carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts, or uronium salts are used to form a highly reactive intermediate that is then readily attacked by the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride. nih.gov Recent research has shown that catalysts like nickel dichloride (NiCl₂) can facilitate the direct amidation of phenylacetic acid derivatives with benzylamines under milder conditions. nih.gov

The following table illustrates potential ester and amide derivatives synthesized from this compound.

Reactant (Alcohol/Amine)Product TypePotential Product Name
MethanolEsterMethyl amino(4-propoxyphenyl)acetate
EthanolEsterEthyl amino(4-propoxyphenyl)acetate
BenzylamineAmideN-Benzyl-2-amino-2-(4-propoxyphenyl)acetamide
MorpholineAmide2-Amino-1-(morpholino)-2-(4-propoxyphenyl)ethan-1-one

Functionalization of the Amino Group

The nucleophilic amino group readily undergoes reactions such as acylation and alkylation, which are crucial for peptide synthesis and the introduction of diverse functional moieties.

N-Acylation: The amino group can be acylated to form an amide linkage. A common method involves the reaction with an acylating agent like acetic anhydride or an acyl chloride. researchgate.netias.ac.in For instance, N-acetylation can be achieved by treating the amino acid with acetic anhydride, often in an aqueous medium or with a mild base. researchgate.netgoogle.com This reaction is generally efficient and can be chemoselective for the amino group over hydroxyl groups if the reaction pH is controlled. nih.gov Under acidic conditions, the amino group is protonated, which suppresses its nucleophilicity and can allow for selective O-acylation of other functional groups if present. nih.gov

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be accomplished through several methods. A traditional approach is the reaction with alkyl halides; however, this method can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts. wikipedia.orgnih.gov A more modern and atom-economical approach is the direct N-alkylation using alcohols, facilitated by a "borrowing hydrogen" strategy with ruthenium or iron catalysts. nih.govnih.gov This method is highly selective and produces water as the only byproduct. nih.gov

The table below shows examples of derivatives from the functionalization of the amino group.

Reaction TypeReagentPotential Product Name
N-AcylationAcetic Anhydride(4-Propoxyphenyl)(acetylamino)acetic acid
N-AcylationBenzoyl Chloride(Benzoylamino)(4-propoxyphenyl)acetic acid
N-AlkylationMethyl Iodide(4-Propoxyphenyl)(methylamino)acetic acid
N-AlkylationBenzyl Bromide(Benzylamino)(4-propoxyphenyl)acetic acid

Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic core. The position of substitution is directed by the existing groups on the ring. The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The aminoacetic acid side chain [-CH(NH₂)COOH] is generally considered an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions, the amino group can be protonated to form an ammonium ion [-CH(NH₃⁺)COOH], which is a deactivating, meta-directing group. Therefore, the reaction outcomes can be complex and are highly dependent on the specific conditions.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com For a related compound, phenylacetic acid, nitration yields a mixture of ortho- and para-nitrophenylacetic acid, with a smaller amount of the meta isomer. acs.org Given the strong activating nature of the propoxy group, nitration of this compound would be expected to occur primarily at the positions ortho to the propoxy group (positions 3 and 5).

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com The reaction of benzene with Br₂ and FeBr₃ results in bromobenzene. youtube.com For the title compound, halogenation would be strongly directed to the positions ortho to the activating propoxy group.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation allow for the formation of new carbon-carbon bonds. Acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), introduces an acyl group (-COR). wisc.edutamu.edu Alkylation introduces an alkyl group (-R). The methoxy (B1213986) group in anisole, an analogue of the propoxy group, strongly directs acylation to the para position. wisc.edutamu.edu For this compound, acylation would likely occur at the positions ortho to the propoxy group. It is important to note that strong Lewis acids like AlCl₃ can sometimes cause demethylation (or dealkylation) of alkoxy groups. stackexchange.com

The table below summarizes potential electrophilic aromatic substitution reactions.

Reaction TypeReagentPotential Product Position(s)
NitrationHNO₃ / H₂SO₄3-Nitro, 5-Nitro
BrominationBr₂ / FeBr₃3-Bromo, 5-Bromo
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃3-Acetyl, 5-Acetyl

Mechanistic Investigations of Chemical Reactions Involving Amino 4 Propoxyphenyl Acetic Acid

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of α-amino acids, including aryl-substituted variants like Amino(4-propoxyphenyl)acetic acid, can be achieved through various established organic reactions. The mechanisms of these reactions involve a range of intermediates and pathways.

A cornerstone in the synthesis of α-amino acids is the Strecker synthesis, which elegantly demonstrates the interplay of nucleophilic and electrophilic reactions. wikipedia.orgmasterorganicchemistry.com This two-step method begins with the reaction of an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis. masterorganicchemistry.commedschoolcoach.com

For the synthesis of this compound, the process would commence with 4-propoxybenzaldehyde (B1265824). The mechanism unfolds as follows:

Imine Formation : The reaction is often initiated by the protonation of the aldehyde's carbonyl oxygen by a weak acid, such as ammonium (B1175870) chloride (NH₄Cl). masterorganicchemistry.commedschoolcoach.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic ammonia (NH₃). masterorganicchemistry.com Following the nucleophilic attack, a tetrahedral intermediate is formed. Subsequent proton exchange and elimination of a water molecule yield an iminium ion. wikipedia.org

Cyanide Addition : A cyanide ion (from a source like KCN or HCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orgorganic-chemistry.org This step results in the formation of an α-aminonitrile, specifically α-amino(4-propoxyphenyl)acetonitrile.

Nitrile Hydrolysis : The final stage involves the hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of proton transfers and a second attack by water lead to the elimination of ammonia and the formation of the final α-amino acid product, this compound. masterorganicchemistry.com

The reactivity of amino acids is also defined by the nucleophilicity of their constituent groups. The α-amino group is a key nucleophile that participates in reactions like amide bond formation to create peptides. csbsju.edu The general rule is that nucleophiles, which donate electrons, attack electrophiles to form covalent bonds. nih.gov

Table 1: Key Mechanistic Steps in the Strecker Synthesis of this compound

StepReactantsKey IntermediateRole of Species
1 4-Propoxybenzaldehyde, Ammonia (NH₃)Iminium ionAldehyde: Electrophile; Ammonia: Nucleophile
2 Iminium ion, Cyanide (CN⁻)α-AminonitrileIminium ion: Electrophile; Cyanide: Nucleophile
3 α-Aminonitrile, Water (H₂O), Acid (H₃O⁺)Carboxylic acidNitrile: Electrophile; Water: Nucleophile

Radical chemistry offers powerful, alternative methods for the synthesis and modification of amino acids, allowing for the formation of complex structures under mild conditions. nih.govbohrium.com These processes are particularly relevant for creating the carbon-carbon or carbon-heteroatom bonds in aryl-substituted compounds.

The formation of the aryl-amino acid linkage can be envisioned through radical pathways. One approach involves the generation of an aryl radical from a suitable precursor, such as an aryl halide or diazonium salt. nih.gov This highly reactive aryl radical can then be used to functionalize a glycine (B1666218) equivalent. For instance, modern methods utilize visible-light photoredox catalysis to generate alkyl radicals from N-arylated glycine derivatives, which can then react with other radical species. organic-chemistry.org

Another strategy involves the C-H functionalization of the aromatic ring. Aryl radicals are capable of abstracting hydrogen atoms from strong, unactivated C(sp³)-H bonds, a process driven by favorable thermodynamics. nih.gov This reactivity can be harnessed to directly introduce functional groups. Furthermore, radical-mediated decarboxylation of amino acids has emerged as a mild method for generating alkyl radicals, which can then be trapped to form new products. mdpi.com

The synthesis of α-amino acids via radical reactions can be broadly categorized into:

Addition of a radical species to an imine. nih.gov

C(sp³)-H amination reactions. nih.gov

Multicomponent reactions involving radical intermediates. nih.gov

For example, a three-component reaction can proceed through a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile), where a radical adds to an in situ generated imine to form the desired product. nih.gov

Rearrangement reactions provide another strategic avenue for the synthesis of α-amino acids from different starting materials. The Hofmann and Beckmann rearrangements, which involve migration to an electron-deficient nitrogen atom, have been successfully applied to produce α-amino acids when using appropriately protected substrates. nih.gov

Hofmann Rearrangement : This reaction typically converts a primary amide into a primary amine with one fewer carbon atom. For amino acid synthesis, a 2-substituted malonamic acid (a derivative of malonic acid with one amide and one acid group) can be used. The carboxylic acid group is masked, often as an orthoacetate, to prevent it from interfering with the reaction. The rearrangement is induced by an oxidant like phenyliodoso acetate, leading to the formation of an N-(methoxycarbonyl) protected α-amino acid. nih.gov

Beckmann Rearrangement : This reaction transforms an oxime into an amide. To synthesize an α-amino acid, a 2-substituted benzoylacetic acid oxime can be employed, again with the carboxyl group protected as an orthoacetate. The rearrangement of the corresponding oxime mesylate, often facilitated by basic alumina, yields an N-benzoyl protected α-amino acid. nih.gov

These routes are valuable as they produce α-amino acids that are already protected at both the amino and carboxyl groups, making them suitable for direct use in peptide synthesis. nih.gov

Catalytic Action and Mechanistic Roles of Reagents

Catalysts and reagents play pivotal roles in directing reaction pathways, increasing reaction rates, and enhancing selectivity.

In the Strecker synthesis, an acid catalyst is often employed to promote the initial condensation of the aldehyde and ammonia to form the imine. organic-chemistry.org This catalysis works by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

In modern aryl-amino acid synthesis, transition metal catalysts, particularly palladium (Pd), are frequently used for α-arylation reactions. organic-chemistry.org For example, a Pd(II) catalyst can facilitate the asymmetric arylation of N-aryl imino esters, providing a direct route to chiral arylglycine derivatives. organic-chemistry.org The mechanism of such cross-coupling reactions typically involves an oxidative addition, transmetalation, and reductive elimination cycle.

Biocatalysis, using engineered enzymes, represents a green and highly selective alternative. For instance, the β-subunit of tryptophan synthase has been engineered to catalyze the synthesis of β-substituted amino acids from various aryl amine nucleophiles. nih.gov Mechanistic analysis of such biocatalytic systems reveals that the reaction can be hindered by product re-entry into the catalytic cycle, a challenge that can be overcome through kinetic competition with excess substrate. nih.gov

Table 2: Examples of Catalysts and Reagents in Aryl Amino Acid Synthesis

Catalyst/ReagentReaction TypeMechanistic Role
Acid (e.g., NH₄Cl) Strecker SynthesisProtonates the carbonyl group, activating the electrophile for nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org
Palladium(II) Complexes α-Arylation of EstersCatalyzes the cross-coupling of an aryl source with an amino acid derivative. organic-chemistry.org
Engineered Tryptophan Synthase Biocatalytic SynthesisProvides an active site that facilitates the reaction between serine and an aryl amine nucleophile. nih.gov
Basic Alumina (Al₂O₃) Beckmann RearrangementFacilitates the rearrangement of an oxime mesylate to an amide. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the speed of a reaction and understanding how reaction conditions influence its mechanism. The determination of reaction rates, rate constants, and reaction order provides a quantitative model of the chemical process.

For the synthesis of this compound via the Strecker route, the hydrolysis of the intermediate α-aminonitrile is a key kinetic step. The hydrolysis of nitriles to carboxylic acids is a well-studied reaction. Similarly, the hydrolysis of related compounds, such as acetic anhydride (B1165640) to acetic acid, can be monitored to determine kinetic parameters. semanticscholar.org Such reactions often follow pseudo-first-order kinetics when one reactant (like water) is in large excess. researchgate.net The reaction rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration against time. researchgate.net

In more complex systems, such as the hydrolysis of α-amino acid ester prodrugs, detailed kinetic models are developed to account for multiple reaction pathways and intermediates. nih.gov High-performance liquid chromatography (HPLC) can be used to resolve and quantify all reactants, intermediates, and products over time. nih.gov By fitting this experimental data to a proposed kinetic model, rate constants for each individual step can be determined. For instance, studies on amino acid ester prodrugs have shown that the rate of direct hydrolysis can be significantly influenced by pH, consistent with base-catalyzed mechanisms. nih.gov

Table 3: Illustrative Kinetic Parameters from a Related Reaction (Hydrolysis of Acetic Anhydride)

Temperature (°C)Reaction Rate Constant (k) (min⁻¹)Reaction OrderMethod
200.045Pseudo-firstConductivity Measurement semanticscholar.org
230.057Pseudo-firstConductivity Measurement semanticscholar.org
260.066Pseudo-firstConductivity Measurement semanticscholar.org

Note: This data is for an analogous hydrolysis reaction and serves to illustrate the principles of kinetic rate determination that would be applicable to the synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Amino 4 Propoxyphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR provides initial data, complex structures necessitate multi-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. science.govu-tokyo.ac.jp These experiments correlate signals from different nuclei, revealing crucial structural information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Amino(4-propoxyphenyl)acetic acid, COSY would reveal correlations between the alpha-proton (α-H) on the chiral center and the NH₂ protons. On the propyl group, correlations would be seen between the O-CH₂ protons and the adjacent CH₂ protons, and between those CH₂ protons and the terminal CH₃ protons. On the aromatic ring, correlations would exist between the ortho- and meta-protons on each side of the ring, appearing as an AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.eduprinceton.edu It simplifies the ¹³C spectrum by correlating each carbon signal with its attached proton(s). For this molecule, the HSQC would definitively link the proton signals of the aromatic ring, the α-carbon, and the propoxy chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (2-4 bonds), which is critical for assembling molecular fragments. princeton.edu Key HMBC correlations would be expected between the protons of the propoxy O-CH₂ group and the aromatic carbon C4 (to which the oxygen is attached). Correlations would also be seen from the α-H to the carboxyl carbon and the aromatic carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the α-H and the ortho-protons of the phenyl ring, providing insight into the preferred rotational conformation around the Cα-C-aryl bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. This table represents expected values based on similar structures.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Protons to Carbons)Key COSY Correlations (Protons to Protons)
Carboxyl (C=O)~10-12 (broad s)~175α-H-
α-Carbon~4.5-5.0 (s)~58C=O, Aromatic C1, Aromatic C2/C6NH₂
Amino (NH₂)~2-4 (broad s)-α-Cα-H
Aromatic C1-~130α-H-
Aromatic C2/C6~7.2-7.4 (d)~128α-H, O-CH₂H3/H5
Aromatic C3/C5~6.8-7.0 (d)~115O-CH₂H2/H6
Aromatic C4-~158O-CH₂-
Propoxy O-CH₂~3.9-4.1 (t)~70Aromatic C4, Propoxy -CH₂-Propoxy -CH₂-
Propoxy -CH₂-~1.7-1.9 (m)~22Propoxy O-CH₂, Propoxy -CH₃Propoxy O-CH₂, Propoxy -CH₃
Propoxy -CH₃~0.9-1.1 (t)~10Propoxy -CH₂-Propoxy -CH₂-

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mit.edu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) reveal the structure of different parts of the molecule. youtube.com

For this compound (C₁₁H₁₅NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. In MS/MS analysis, common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the characteristic loss of the carboxyl group as formic acid (HCOOH) or as CO and H₂O. uni-muenster.deresearchgate.netnih.gov

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₁H₁₆NO₃⁺210.1125Protonated parent molecule
[M+H - H₂O]⁺C₁₁H₁₄NO₂⁺192.0992Loss of water from the carboxylic acid
[M+H - HCOOH]⁺C₁₀H₁₄N⁺150.1121Loss of formic acid, resulting in an iminium ion
[M+H - NH₃]⁺C₁₁H₁₃O₃⁺193.0859Loss of ammonia

The fragmentation would likely be initiated by the loss of the carboxyl group, a common fragmentation for amino acids, leading to a stable benzylic iminium ion. researchgate.net Further fragmentation of the propoxy chain could also occur.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. xray.cznih.gov The spectra for this compound would be expected to show absorptions corresponding to all its key structural features. Since amino acids exist as zwitterions in the solid state, the vibrational frequencies will reflect this form. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (from NH₃⁺)Stretching3000-3200 (broad)3000-3200
C-H (aromatic)Stretching3000-31003000-3100 (strong)
C-H (aliphatic)Stretching2850-29602850-2960 (strong)
C=O (from COO⁻)Asymmetric Stretch1590-1650 (strong)1590-1650 (weak)
N-H (from NH₃⁺)Bending1500-15501500-1550
C=C (aromatic)Stretching1450-1600 (multiple bands)1450-1600 (strong)
C-O (ether)Asymmetric Stretch1230-1270 (strong)1230-1270
C-O (ether)Symmetric Stretch1020-10601020-1060
C-NStretching1020-12501020-1250

The FT-IR spectrum would be dominated by strong, broad absorptions for the N-H and O-H (from the zwitterionic carboxylate) stretches, and a very strong band for the carboxylate C=O stretch. nih.gov The Raman spectrum would be complementary, often showing strong signals for the aromatic ring and aliphatic C-H vibrations. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map and thus the positions of all atoms in the crystal lattice. nih.gov

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the covalent structure.

Precise bond lengths and bond angles. wikipedia.org

The absolute stereochemistry (R or S configuration) of the chiral α-carbon. This is a key advantage over most other techniques.

The conformation of the molecule in the solid state, including the torsion angles of the propoxy group and the orientation of the phenyl ring relative to the amino acid backbone.

Details of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups, which dictate the crystal packing. researchgate.net

Computational Chemistry and Theoretical Studies of Amino 4 Propoxyphenyl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. jspae.com It is instrumental in rational drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

Prediction of Binding Modes and Affinities with Macromolecular Targets

A primary goal of molecular docking is to predict how a ligand like Amino(4-propoxyphenyl)acetic acid might fit into the binding site of a macromolecular target and to estimate the strength of this interaction, known as binding affinity. This affinity is often expressed as a docking score, with lower negative values typically indicating a stronger, more favorable interaction.

Studies on various PAA derivatives have successfully used docking to elucidate their binding modes with several biological targets. researchgate.net For instance, research has shown that PAA derivatives can interact with enzymes like Pim kinase and urease, as well as with DNA. jspae.comresearchgate.net The simulations reveal that the phenyl ring's hydrophobicity often facilitates favorable interactions within the binding pockets of these macromolecules. jspae.com In one such study, a range of PAA derivatives were docked against these targets, with a 4-propyl-PAA derivative showing a strong docking score of -8.5250 against the urease enzyme, and a 3-chloro-PAA derivative showing a score of -7.809 with DNA. jspae.comresearchgate.net These results suggest that substitutions on the phenyl ring significantly influence binding affinity. researchgate.net A similar approach for this compound would involve docking it against various known protein targets to predict its potential biological activity.

Table 1: Illustrative Molecular Docking Scores of Phenylacetic Acid (PAA) Derivatives with Various Biological Targets
PAA DerivativeBiological TargetDocking Score (Affinity)Reference
4-propyl-PAAUrease Enzyme-8.5250 researchgate.net
3-chloro-PAADNA-7.809 jspae.com
2-propyl-PAAPim Kinase-6.577 jspae.com

Identification of Critical Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within a protein's binding pocket that are critical for the ligand's interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and polar interactions, which collectively anchor the ligand in place.

For example, docking studies of PAA derivatives with the Pim kinase protein revealed key polar interactions with the active site residues TYR 1993 and TRP 319. jspae.com When docked with DNA, a 3-chlorophenylacetic acid derivative was found to form eight distinct polar interactions, including hydrogen bonds and pi-H interactions, with residues such as DT 8, DG 16, and DA 18. jspae.com Identifying these critical residues is essential for structure-activity relationship (SAR) studies, where a molecule is systematically modified to improve its binding affinity and selectivity. For this compound, such an analysis would pinpoint the key residues in a target protein that interact with its amino, propoxy, and acetic acid functional groups, guiding future optimization efforts.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum physics and are used to compute the electronic structure and energy of molecules with high accuracy. These methods provide a detailed understanding of a molecule's intrinsic properties, which governs its geometry, stability, and reactivity.

Electronic Structure Analysis and Reactivity Prediction

QM calculations can determine the distribution of electrons within a molecule, identifying electron-rich and electron-poor regions. This is often visualized through Molecular Electrostatic Potential (MEP) maps. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, QM calculations would reveal its electronic profile, predicting which parts of the molecule are most likely to engage in chemical reactions, such as nucleophilic or electrophilic attack.

Conformational Energy Landscapes

A molecule's three-dimensional shape, or conformation, is critical to its function, especially its ability to bind to a biological target. Most molecules are flexible and can exist in multiple conformations. QM methods can be used to calculate the potential energy of these different conformations, generating a conformational energy landscape. This landscape reveals the most stable, low-energy conformations of the molecule. Studies on amino acid dipeptides have utilized QM to map these energy surfaces by systematically rotating side chains, providing a broad view of the intrinsic conformational preferences. A similar analysis for this compound would identify its most stable 3D structures, which are essential inputs for accurate molecular docking simulations.

Table 2: Illustrative Example of a Conformational Energy Analysis
Conformer IDKey Dihedral Angle (τ1)Key Dihedral Angle (τ2)Relative Energy (kcal/mol)Stability
Conf-1178.5°-65.2°0.00Global Minimum (Most Stable)
Conf-260.1°-68.0°1.25Local Minimum
Conf-3-62.4°175.3°1.89Local Minimum
Conf-4-90.7°-85.1°5.50Transition State

Theoretical Studies of Reaction Pathways and Transition States

QM calculations are uniquely capable of modeling the entire course of a chemical reaction. By calculating the energies of reactants, intermediates, products, and the transition states that connect them, researchers can map out a complete reaction pathway. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. For instance, a computational study on the formation of succinimide (B58015) from aspartic acid successfully used this approach to detail a two-step reaction mechanism involving cyclization and dehydration, identifying the geometry and energy of each transition state. A theoretical study of this compound could similarly be used to investigate its synthesis pathways or potential metabolic degradation routes, providing a detailed, step-by-step understanding of the chemical transformations involved.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of a molecule like this compound, which is not attainable through static modeling.

The biological function and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. MD simulations can predict the range of conformations that this compound can adopt in different environments.

In Aqueous Solution: When simulated in a water box, the conformational landscape of this compound would be explored. Key dynamics would include the rotation around the single bonds of the propoxy group, the torsional angles defining the orientation of the phenyl ring relative to the acetic acid moiety, and the flexibility of the amino and carboxyl groups. These simulations can reveal the most stable conformations in a polar environment and the energy barriers between them. The propensity to form intramolecular hydrogen bonds can also be assessed.

In Biological Environments: In a more complex, non-polar environment, such as a lipid bilayer mimicking a cell membrane, the molecule's flexibility would be different. The hydrophobic propoxy tail might insert into the lipid core, while the polar amino and acid groups could interact with the polar head groups of the lipids or the surrounding aqueous phase. MD simulations can model this behavior, showing how the environment restricts or alters the molecule's conformational freedom, which is crucial for processes like membrane transport. Studies on other amphipathic molecules, like carboxylic acids at interfaces, have shown that confinement significantly impacts molecular organization and dynamics. rsc.org

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

Dihedral AngleDescriptionPredominant Angle (degrees)Flexibility (Standard Deviation)
τ1 (O-C-C-C)Rotation of the propoxy tail178° (trans)± 15°
τ2 (C-O-C-C)Orientation of propoxy group relative to phenyl ring95° (gauche)± 25°
τ3 (C-C-Cα-N)Rotation around the phenyl-Cα bond60°, 180°, -60°± 30°

This table is for illustrative purposes only and represents the type of data that would be generated from an MD simulation.

MD simulations are instrumental in understanding how a ligand like this compound interacts with a protein target. After an initial docking pose is predicted, an MD simulation of the protein-ligand complex can provide deep insights into the stability and dynamics of the binding.

A hypothetical simulation of this compound bound to an enzyme active site would involve the following analyses:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be monitored over the simulation time (e.g., 100 nanoseconds). A stable, low RMSD for the ligand indicates a stable binding mode. For instance, studies on phenylglycine derivatives targeting the PPARγ receptor have used RMSD to confirm binding stability. acs.org

Hydrogen Bond Analysis: The simulation would identify key hydrogen bonds between the ligand's amino and carboxyl groups and the protein's active site residues. The persistence of these bonds throughout the simulation signifies their importance for binding affinity.

Interaction Energy Calculation: The van der Waals and electrostatic interaction energies between the ligand and the protein can be calculated to quantify the major forces driving the binding. The propoxyphenyl group would likely engage in favorable hydrophobic and van der Waals interactions within a non-polar pocket of the active site.

Table 2: Hypothetical Key Interactions for this compound in a Protein Active Site from MD Simulation

Ligand GroupInteracting Protein ResidueInteraction TypeAverage Distance (Å)Stability (% of Simulation Time)
Amino (-NH2)Aspartic Acid (ASP) 120Hydrogen Bond, Salt Bridge2.895%
Carboxyl (-COOH)Arginine (ARG) 85Hydrogen Bond, Salt Bridge2.992%
Phenyl RingPhenylalanine (PHE) 210Pi-Pi Stacking4.575%
Propoxy ChainLeucine (LEU) 115, Valine (VAL) 118Hydrophobic (van der Waals)< 5.088%

This table is illustrative, showing potential interactions that could be identified and quantified through MD simulations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational methodologies used to correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are foundational in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency. nih.govnih.gov

For this compound, a SAR study would involve synthesizing and testing a series of analogues to determine which structural features are critical for a given activity. For example, one could vary the length of the alkoxy chain (methoxy, ethoxy, butoxy), change its position on the phenyl ring (ortho, meta, para), or substitute the phenyl ring with different functional groups.

A QSAR model takes this a step further by creating a mathematical equation that quantitatively links structural properties (descriptors) to activity. scienceopen.com The general form of a QSAR model is:

Activity = f(Descriptor 1, Descriptor 2, ...)

To build a QSAR model for a series of this compound derivatives, one would:

Synthesize and test a series of related compounds for a specific biological activity (e.g., enzyme inhibition IC50 values).

Calculate various molecular descriptors for each compound, such as physicochemical properties (LogP, polar surface area), electronic properties (dipole moment, partial charges), and topological indices.

Use statistical methods like multiple linear regression (MLR) to generate an equation that best correlates the descriptors with the observed activity.

The ultimate goal of a QSAR model is to establish design principles that can guide the synthesis of new, more effective molecules without exhaustive trial-and-error synthesis. nih.gov Based on a hypothetical QSAR model for this compound derivatives, certain principles might emerge.

Table 3: Illustrative QSAR Descriptors and Their Implied Design Principles

DescriptorCoefficient in QSAR EquationImplication for DesignDesign Principle
ClogP (Hydrophobicity)PositiveIncreasing hydrophobicity enhances activity.Lengthen the alkoxy chain (e.g., to butoxy or pentoxy) or add hydrophobic substituents to the phenyl ring.
TPSA (Topological Polar Surface Area)NegativeDecreasing polarity enhances activity.Avoid adding extra polar groups. The core amino acid moiety may be optimal.
Hammett constant (σ) of phenyl substituentPositiveElectron-withdrawing groups on the phenyl ring are favorable.Introduce substituents like chloro or nitro groups on the phenyl ring.
Steric Parameter (MR) of alkoxy chainParabolicThere is an optimal size for the alkoxy group.The propoxy group may be near-optimal; explore butoxy but avoid excessively bulky groups.

This table provides an example of how a QSAR analysis would translate into actionable design principles for creating novel derivatives.

By applying these principles, a medicinal chemist could rationally design a second generation of compounds. For example, based on the illustrative table above, a promising new derivative to synthesize and test might be Amino(3-chloro-4-butoxyphenyl)acetic acid , as it incorporates principles of increased hydrophobicity and the addition of an electron-withdrawing group. This in silico-first approach saves significant time and resources in the discovery pipeline.

Biochemical Interactions and in Vitro Biological Activity Mechanisms of Amino 4 Propoxyphenyl Acetic Acid and Its Derivatives

Enzyme Inhibition and Activation Studies (In Vitro)

Comprehensive searches for research detailing the enzyme inhibition and activation properties of Amino(4-propoxyphenyl)acetic acid have not yielded specific quantitative data.

Determination of Inhibition Constants (e.g., IC50, Ki) and Reversibility

There is no available research data providing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound against any specific enzyme targets. Consequently, information regarding the reversibility of its potential enzymatic inhibition is also absent from the scientific record.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive, irreversible)

Due to the absence of kinetic studies, there is no information to classify the potential mechanism of enzyme inhibition for this compound. Mechanistic classifications such as competitive, non-competitive, uncompetitive, or irreversible inhibition have not been determined.

Substrate Specificity and Selectivity Profiling

There are no published studies on the substrate specificity or selectivity profile of this compound. Research has not detailed its preferential interaction with specific enzymes or substrates.

Ligand-Target Binding Studies (In Vitro)

Similar to the lack of enzyme inhibition data, in vitro studies on the direct binding of this compound to specific protein targets are not documented in the available literature.

Characterization of Binding Thermodynamics and Kinetics

No research is available that characterizes the thermodynamic and kinetic parameters of the binding of this compound to any biological target.

Receptor Binding Assays for Specific Protein Targets

There are no reports of receptor binding assays being conducted to evaluate the affinity of this compound for any specific protein targets.

Investigation of Specific Biochemical Pathways (In Vitro)

The in vitro exploration of how this compound and its derivatives interact with and modulate specific biochemical pathways is crucial for understanding their biological effects. These investigations provide a foundational knowledge of the molecular mechanisms that may underlie their observed activities.

Modulation of Cellular Signaling Cascades in Defined Systems

While specific studies on the modulation of cellular signaling by this compound are not yet available, research on related phenylglycine derivatives suggests potential interactions with key signaling pathways. Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov These receptors are G protein-coupled receptors that play a significant role in modulating synaptic transmission and neuronal excitability. Antagonism of mGluRs can impact a variety of downstream signaling cascades, including those involving inositol (B14025) triphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP).

Furthermore, the structural similarity of this compound to other bioactive small molecules suggests that it could potentially influence other signaling pathways critical in cellular processes such as proliferation, differentiation, and survival. For instance, the Ras-MAPK pathway and the PI3K-Akt signaling cascade are common targets for molecules with similar structural motifs. However, empirical evidence for the direct modulation of these pathways by this compound is currently lacking.

Interactions with Biosynthetic or Metabolic Pathways

The biosynthesis of phenylglycine and its hydroxylated derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), has been studied in various microorganisms. rsc.orgnih.gov These pathways often originate from chorismate, a key intermediate in the shikimate pathway. nih.gov The biosynthesis of L-phenylglycine (L-phg) from phenylpyruvate has been elucidated and even engineered in Escherichia coli. nih.govnih.gov This process involves a series of enzymatic reactions catalyzed by enzymes such as pyruvate (B1213749) dehydrogenase-like complexes, dioxygenases, thioesterases, and aminotransferases. nih.govresearchgate.net

Given that this compound is a derivative of phenylglycine, it is plausible that it could interfere with these biosynthetic pathways. It might act as a competitive inhibitor or a substrate for the enzymes involved in phenylglycine metabolism. For example, the aminotransferase that catalyzes the final step of L-phenylglycine synthesis could potentially recognize and interact with this compound. nih.gov However, without direct experimental data, these remain hypothetical interactions.

Preclinical In Vitro Studies for Mechanistic Insights

Preclinical in vitro studies are essential for elucidating the specific mechanisms through which a compound exerts its biological effects. For this compound and its derivatives, such studies would involve a range of cell-based assays and target identification methods.

Cell-Based Assays for Specific Biological Responses (e.g., cell cycle analysis, apoptosis induction)

Cell-based assays provide valuable information on the physiological effects of a compound at the cellular level. Studies on derivatives of phenylpropanoids and nucleoside analogs have demonstrated the utility of these assays in identifying effects on cell cycle progression and apoptosis. rsc.orgnih.gov For example, some novel phenylpropanoid derivatives have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells. rsc.org This is often accompanied by changes in the expression levels of key cell cycle regulatory proteins like p53, p21, and cyclins. nih.gov

While direct evidence for this compound is not available, it is conceivable that it could elicit similar responses. Future research employing techniques such as flow cytometry for cell cycle analysis and Annexin V/propidium iodide staining for apoptosis detection will be necessary to determine if this compound or its derivatives can induce these cellular events.

Table 1: Potential Cell-Based Assays for this compound

Assay TypeBiological Response MeasuredPotential Implication
Cell Cycle Analysis Distribution of cells in G0/G1, S, and G2/M phasesIndicates effects on cell proliferation and division
Apoptosis Assay Detection of programmed cell death (e.g., via caspase activation, DNA fragmentation)Suggests potential as an anticancer agent
Cell Viability/Proliferation Assay Measurement of metabolic activity or cell number over timeDetermines cytotoxic or cytostatic effects
Wound Healing/Migration Assay Assessment of cell motilityProvides insights into potential anti-metastatic properties

Target Identification and Validation in Relevant Biological Systems

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. nih.gov For phenylglycine derivatives, one identified target class is the metabotropic glutamate receptors. nih.gov The validation of such targets typically involves a combination of biochemical assays, genetic manipulations (e.g., knock-down or overexpression of the target protein), and biophysical methods to confirm direct binding.

For this compound, target identification remains a key area for future investigation. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies could be employed to identify potential binding partners. Once putative targets are identified, their relevance would need to be validated in appropriate cellular or biochemical systems.

Antimicrobial Mechanism-of-Action Investigations (e.g., efflux pump inhibition, enzyme active site targeting)

Some phenylglycine derivatives have been reported to exhibit antibacterial activity. google.com The mechanisms underlying the antimicrobial effects of small molecules can be diverse, including the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nutrient uptake.

One potential mechanism of action for antimicrobial compounds is the inhibition of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. While there is no direct evidence for this compound as an efflux pump inhibitor, this remains a plausible area of investigation given the structural features of the molecule.

Another potential antimicrobial mechanism is the targeting of specific enzyme active sites. For example, some amino acid analogs are known to inhibit enzymes involved in cell wall biosynthesis. rsc.org The structural similarity of this compound to natural amino acids could allow it to bind to the active site of enzymes that utilize these substrates, thereby inhibiting their function and disrupting essential metabolic pathways in microorganisms.

Table 2: Investigated Antimicrobial Properties of Phenylglycine Derivatives

Phenylglycine DerivativeOrganismReported ActivityPotential Mechanism
PhenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com
p-DimethylaminophenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com
m-MethylphenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com
m-BromophenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com
p-ChlorophenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com
o-BromophenylglycineEscherichia coliBacteriostatic and bactericidalNot specified google.com

Analytical Method Development and Validation for Amino 4 Propoxyphenyl Acetic Acid

Chromatographic Methodologies

Chromatographic techniques are central to the separation, identification, and quantification of Amino(4-propoxyphenyl)acetic acid and its related substances. These methods offer high resolution and sensitivity, making them indispensable in both research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A typical Reverse-Phase HPLC (RP-HPLC) method for a compound like this compound would likely utilize a C18 column. researchgate.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.netjchr.org The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to effectively separate the main compound from its impurities. jchr.org Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits significant absorbance, such as 225 nm or 280 nm. researchgate.netpensoft.netyoutube.com

Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its reliability. researchgate.netpensoft.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. jchr.orgnih.gov A typical linearity range might be from 0.025 to 7.5 mg/mL, with a high correlation coefficient (R² > 0.99). jchr.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govresearchgate.net This is often assessed by recovery studies, with acceptable recovery typically falling within 93.3–109.4%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govresearchgate.net This is usually expressed as the relative standard deviation (RSD), which should be low (e.g., less than 4.57%). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. jchr.orgnih.gov For example, the LOD and LOQ for a related compound were found to be 8.2 µg/mL and 24.9 µg/mL, respectively. jchr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. tsijournals.com

Chiral HPLC: Since this compound possesses a chiral center, enantiomeric separation is crucial. Chiral HPLC methods are developed to separate and quantify the individual enantiomers. This is often achieved using a chiral stationary phase (CSP). scas.co.jpsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The mobile phase for chiral separations might consist of a non-polar solvent like hexane (B92381) mixed with an alcohol and an acidic or basic modifier. tsijournals.com

Interactive Data Table: Typical HPLC Validation Parameters

Parameter Typical Acceptance Criteria Example Value
SpecificityNo interference at the retention time of the analytePeak purity > 99%
Linearity (R²)≥ 0.990.999
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD)≤ 2.0%< 1.0%
LODSignal-to-noise ratio of 3:18.2 µg/mL jchr.org
LOQSignal-to-noise ratio of 10:124.9 µg/mL jchr.org
RobustnessRSD of results ≤ 2.0%Pass

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can be an alternative to HPLC for the analysis of amino acids, though it often requires derivatization due to their polar nature and low volatility. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to convert the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives suitable for GC analysis. sigmaaldrich.com A common approach is silylation, which replaces active hydrogens with nonpolar moieties. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.com Another derivatization technique involves the use of propyl chloroformate in propanol. nih.gov

GC-MS Analysis: The derivatized amino acid is then analyzed by GC coupled with a Mass Spectrometer (GC-MS). sigmaaldrich.comnih.gov The GC separates the components of the sample, and the MS provides identification based on the mass-to-charge ratio of the fragmented ions. This combination offers high sensitivity and specificity. To reduce analysis time, a short, narrow-bore capillary column is often recommended. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction and assessing the purity of a compound. researchgate.netlibretexts.orgnih.gov

Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material and a co-spot (a mixture of the reaction aliquot and the starting material). libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org

Purity Assessment: TLC is also a valuable tool for a quick assessment of purity. nih.gov The presence of multiple spots in the lane corresponding to the final product suggests the presence of impurities. The choice of the mobile phase (eluent) is critical for achieving good separation. For amino acids, a common solvent system consists of a mixture of n-butanol, acetic acid, and water. researchgate.netnih.gov After developing the plate, the spots are visualized. Since amino acids are often not colored, a visualizing agent like ninhydrin (B49086) is typically sprayed on the plate, which reacts with the amino group to produce colored spots. nih.govepfl.ch

Interactive Data Table: Common TLC Systems for Amino Acid Analysis

Stationary Phase Mobile Phase (v/v/v) Visualization Reagent Application
Silica Gel researchgate.netn-Butanol : Acetic Acid : Water (60:25:15) nih.govNinhydrin nih.govSeparation of Amino Acids
Alumina researchgate.netChloroform : Glacial Acetic Acid : Methanol (4:5:1) researchgate.netIodine VaporGeneral Purity Check
CellulosePhenol (B47542) : Water (3:1)Fluorescamine (B152294) thermofisher.comQualitative Identification

Spectrophotometric Techniques

Spectrophotometric methods are based on the interaction of electromagnetic radiation with the analyte and are widely used for quantitative analysis.

Quantitative UV-Vis Spectrophotometry in Analytical Applications

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely available technique for the quantification of compounds that absorb light in the UV-Vis region. Aromatic amino acids, including derivatives like this compound, typically exhibit UV absorbance. youtube.com

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. youtube.com For aromatic amino acids, the absorbance is often measured around 280 nm. youtube.com The influence of pH on the UV spectra should be considered, as it can affect the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε). uark.edu

Fluorescence-Based Detection Methods

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. While some amino acids are naturally fluorescent, others may require derivatization with a fluorescent tag.

Direct and Indirect Fluorescence: For compounds that are naturally fluorescent, direct measurement of their emission can be used for quantification. However, for non-fluorescent amino acids, indirect fluorescence detection can be employed. This technique involves adding a fluorescent dye to the sample, and the analyte is detected by the change in the fluorescence signal of the dye. nih.gov

Derivatization for Fluorescence Detection: To enhance sensitivity, non-fluorescent amino acids can be derivatized with a fluorophore. Reagents like fluorescamine react with primary amines to form highly fluorescent products. thermofisher.com This allows for the sensitive detection of amino acids in various applications, including HPLC and capillary electrophoresis. thermofisher.com Another approach involves the use of fluorescent protein biosensors that can be engineered to include unnatural amino acids, enabling the detection of specific analytes. nih.gov

Interactive Data Table: Comparison of Spectrophotometric Techniques

Technique Principle Advantages Limitations
UV-Vis SpectrophotometryMeasures the absorption of UV-Visible light by the analyte.Simple, rapid, widely available.Lower sensitivity and selectivity compared to fluorescence. mdpi.com
Fluorescence SpectroscopyMeasures the emission of light from an excited state of the analyte.High sensitivity and selectivity. mdpi.comNot all compounds are fluorescent; may require derivatization. nih.gov

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of charged molecules like amino acids and their derivatives. scilit.com Its high resolving power, minimal sample and reagent consumption, and rapid analysis times make it a valuable alternative to traditional chromatographic methods. wiley.com The development of a CE method for this compound would involve optimizing several key factors to achieve a successful separation from potential process impurities or degradation products.

The primary mode of CE for a compound like this compound would likely be Capillary Zone Electrophoresis (CZE). In CZE, analytes are separated in a fused-silica capillary based on their charge-to-size ratio when an electric field is applied. nih.gov The inherent structure of this compound, containing both an amino group and a carboxylic acid group, makes its net charge highly dependent on the pH of the background electrolyte (BGE).

Method development would focus on the following:

Background Electrolyte (BGE) and pH: The choice of BGE and its pH is the most critical parameter. For an amino acid derivative, a low pH buffer (e.g., phosphate buffer at pH 2.5) would ensure the amino group is protonated (positive charge) and the carboxylic acid is neutral, leading to migration as a cation. mdpi.com Conversely, a high pH buffer (e.g., borate (B1201080) buffer at pH 9.3 or higher) would deprotonate the carboxylic acid (negative charge) and neutralize the amino group, causing it to migrate as an anion. horiba.com The selection depends on the specific impurities that need to be resolved.

Separation Voltage: Applying a higher voltage generally decreases analysis time and improves peak efficiency, but it also increases Joule heating, which can affect viscosity and resolution. A typical voltage might be in the range of -25 kV to +30 kV. oup.com

Capillary Dimensions: Longer capillaries provide higher resolution but result in longer migration times. A common internal diameter is 50 µm, which balances sample load with efficient heat dissipation. horiba.com

Detection: Given the presence of a phenyl ring, this compound is expected to have inherent UV absorbance. Direct UV detection, likely in the 200-220 nm range, would be the most straightforward approach. mdpi.com For enhanced sensitivity, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection could be employed. scilit.com

In some cases, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (like sodium dodecyl sulfate) to form micelles in the BGE, could be used. nih.gov This technique separates both charged and neutral compounds and can be useful if key impurities are neutral and co-elute with the analyte in CZE.

A hypothetical set of CZE parameters for the analysis of this compound is presented below.

Table 1: Illustrative Capillary Zone Electrophoresis Parameters for this compound Analysis
ParameterConditionRationale
InstrumentCommercial Capillary Electrophoresis System with UV DetectorStandard instrumentation for this type of analysis.
CapillaryUncoated Fused-Silica, 50 cm total length (41.5 cm effective), 50 µm i.d.Common dimensions providing a balance of resolution and analysis time. horiba.com
Background Electrolyte (BGE)50 mM Sodium Phosphate, pH 2.5Low pH ensures the analyte is cationic for separation from neutral or anionic impurities. mdpi.com
Voltage+20 kVProvides efficient separation with manageable Joule heating.
Temperature25 °CControlled temperature ensures migration time reproducibility.
InjectionHydrodynamic, 50 mbar for 5 secondsA common and reproducible method for sample introduction. horiba.com
DetectionUV Absorbance at 214 nmWavelength suitable for detecting the peptide bond and aromatic group. nih.gov

Validation Parameters for Robust Analytical Procedures

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. tu-braunschweig.de Method validation is a regulatory requirement and ensures the reliability, quality, and consistency of analytical data. jddtonline.info For a quantitative electrophoretic method for this compound, validation would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline. ich.orgfda.gov

The core validation parameters include:

Specificity: This is the ability of the method to provide a response that is unequivocally from the analyte of interest. gmptrends.com Specificity is demonstrated by showing that there is no interference from other components such as impurities, degradation products, or excipients at the analyte's migration time. This is often tested by analyzing a placebo and by spiking the analyte sample with known impurities. scispace.com

Linearity: Linearity demonstrates a direct proportionality between the analytical response (e.g., peak area) and the concentration of the analyte over a specified range. pharmaguideline.com It is typically evaluated by analyzing a minimum of five standard solutions of different concentrations and assessing the data using linear regression. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1. wjarr.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. For a drug substance assay, this is typically 80% to 120% of the target concentration. jddtonline.info

Accuracy: Accuracy, or trueness, reflects the closeness of the measured value to an accepted reference or true value. It is usually determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples). The accuracy is expressed as the percentage of recovery. jddtonline.info

Precision: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short period. This is typically assessed by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate. pharmaguideline.com

Intermediate Precision: This expresses the variation within the same laboratory, reflecting changes such as different days, different analysts, or different equipment. pharmaguideline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. psu.edu

LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. psu.edu These are crucial for impurity-monitoring methods.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., BGE pH, voltage, temperature). pharmaguideline.com This provides an indication of the method's reliability during routine use.

The acceptance criteria for these validation parameters are established before the study begins.

Table 2: Typical Validation Parameters and Acceptance Criteria for a CE Assay Method
Validation ParameterTypical Acceptance Criteria
SpecificityNo interference at the analyte's migration time. Peak purity analysis should pass.
LinearityCoefficient of determination (R²) ≥ 0.995. researchgate.net
Range80% - 120% of the nominal concentration.
AccuracyRecovery typically within 98.0% - 102.0%.
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 2.0%. horiba.com
Precision (Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.
RobustnessSystem suitability parameters must be met; results should not be significantly impacted by minor changes.

Q & A

Q. What are the common synthetic routes for Amino(4-propoxyphenyl)acetic acid, and what reagents/conditions are critical for its preparation?

this compound can be synthesized via nucleophilic substitution or condensation reactions. Key reagents include:

  • Propoxylation : Use of 4-propoxyphenyl precursors with glycine derivatives under basic conditions (e.g., NaH or KOH in DMF) .
  • Oxidation/Reduction : Controlled oxidation of α-amino alcohols (e.g., using KMnO₄ in acidic media) or reduction of nitro intermediates (e.g., LiAlH₄ in ether) to preserve stereochemistry .
  • Protection/Deprotection : Boc or Fmoc groups for amino protection to avoid side reactions during coupling steps .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.2 ppm), propoxy groups (δ 3.4–4.2 ppm), and the acetic acid backbone (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (C11_{11}H15_{15}NO3_3, exact mass 209.1052) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?

Retrosynthetic strategies involve:

  • Core Disconnection : Breaking the molecule into 4-propoxyphenyl and glycine moieties.
  • Functional Group Interconversion : Converting the amino group to nitro or cyano intermediates for further functionalization .
  • AI-Driven Tools : Platforms like Pistachio or Reaxys to predict feasible routes based on analogous reactions (e.g., substitution at the phenyl ring) .

Q. What methodologies are effective for resolving contradictions in reaction yields reported for this compound synthesis?

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., toluene vs. DMF), and catalyst loading to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint bottlenecks (e.g., slow nucleophilic attack on the phenyl ring) .
  • Byproduct Analysis : Use GC-MS to detect side products like depropoxylated intermediates or dimerization artifacts .

Q. How can computational modeling enhance the understanding of this compound’s bioactivity?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Correlate structural features (e.g., propoxy chain length) with antioxidant or enzyme inhibitory activity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for improved stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-ppm impurities like unreacted glycine derivatives .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in hydrogenation steps .
  • Standard Addition : Spiking samples with certified reference materials to validate accuracy in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.